molecular formula C11H12N2 B1367995 4-((Cyclopropylamino)methyl)benzonitrile CAS No. 953903-93-0

4-((Cyclopropylamino)methyl)benzonitrile

Cat. No.: B1367995
CAS No.: 953903-93-0
M. Wt: 172.23 g/mol
InChI Key: HJOGHIUFZSESGR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for “4-((Cyclopropylamino)methyl)benzonitrile” is 1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11;/h1-4,11,13H,5-6,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It should be stored in a dark place and kept dry .

Scientific Research Applications

Physical and Chemical Properties

  • The regioselectivity of cycloaddition reactions involving benzonitrile derivatives, such as 4-((Cyclopropylamino)methyl)benzonitrile, has been studied in detail. These compounds exhibit unique physical and chemical behaviors influenced by substituents in the phenyl ring. These characteristics are important in understanding their reactivity and potential applications in various fields, including material science and organic synthesis (Gerber et al., 1977).

Applications in Medical Research

  • Cyclopropylamino compounds have been investigated for their potential in medical research, particularly in the development of HIV non-nucleoside reverse transcriptase inhibitors. Studies on compounds similar to this compound have shown moderate to potent activities against wild-type HIV-1, highlighting their significance in antiviral drug development (Liu et al., 2014).

Fluorescence Polarity Probes

  • Certain benzonitrile derivatives have been utilized as fluorescence polarity probes in aqueous solutions. Their properties allow for enhanced emission and understanding of photophysical behavior, which can be applied in various analytical and diagnostic techniques (Cox et al., 1984).

Chemical Synthesis and Catalysis

  • The synthesis and refinement of benzonitrile compounds, including variants of this compound, play a significant role in organic chemistry. Their production methods and the optimization of reaction conditions are crucial for industrial and laboratory applications. These compounds often serve as intermediates in the synthesis of more complex molecules (Ju, 2015).

Applications in Material Science

  • Benzonitrile derivatives have been explored in material science, particularly in the development of high-voltage lithium-ion batteries. Their role as electrolyte additives, for example, can significantly improve the cyclic stability and overall performance of these batteries (Huang et al., 2014).

Safety and Hazards

The compound is classified as dangerous, with hazard statements including H331 (Toxic if inhaled), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and using only in a well-ventilated area .

Properties

IUPAC Name

4-[(cyclopropylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJOGHIUFZSESGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588449
Record name 4-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953903-93-0
Record name 4-[(Cyclopropylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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